1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole
Overview
Description
The compound “1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole” is likely to be an organic compound containing a tetrazole ring and a trifluoromethyl group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazine derivatives .Scientific Research Applications
Kinetic Resolution in Organic Synthesis
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole: has been utilized in the kinetic resolution of enantiomers, particularly in the production of homochiral secondary alcohols . These alcohols serve as building blocks for biologically active compounds. The process involves lipase-catalyzed transesterification in organic solvents, with the optimization of reaction conditions to achieve high enantiomeric excess and conversion rates .
Future Directions
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s worth noting that trifluoromethyl groups in other compounds have been shown to interact with their targets through key hydrogen bonding interactions .
Result of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole . For instance, volatile organic compounds, such as this compound, are likely to be mobile in the environment due to their volatility .
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-1-3-7(4-2-6)15-5-12-13-14-15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFIVNDUNCVKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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